4-(4-methylphenyl)tetrazolo[1,5-a]quinoxaline
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Overview
Description
4-(4-methylphenyl)tetrazolo[1,5-a]quinoxaline is a heterocyclic compound that belongs to the class of tetrazoloquinoxalines. . The structure of this compound consists of a quinoxaline core fused with a tetrazole ring and a 4-methylphenyl group attached to the tetrazole ring.
Mechanism of Action
Target of Action
Quinoxaline derivatives, a class to which this compound belongs, are known to possess antibacterial , antifungal , and antiviral properties
Mode of Action
It’s known that tetrazolo[1,5-a]quinoxalines can be used as quinoxaline-azide precursors, serving as a precursor for new nitrogen-enriched quinoxaline-based structures . This suggests that the compound may interact with its targets through the formation of these nitrogen-enriched structures.
Biochemical Pathways
The conversion of tetrazolo[1,5-a]quinoxalines to 1,2,3-triazoloquinoxalines and triazoloimidazoquinoxalines under typical conditions of a cuaac reaction has been investigated . This suggests that the compound may affect biochemical pathways involving these structures.
Result of Action
Given the known properties of quinoxaline derivatives, it can be inferred that the compound may have potential antibacterial, antifungal, and antiviral effects .
Action Environment
It’s known that the denitrogenative annulation towards imidazoloquinoxalines could be observed as a competing reaction depending on the alkyne concentration and the substitutions at the quinoxaline . This suggests that the compound’s action may be influenced by the concentration of other reactants in its environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methylphenyl)tetrazolo[1,5-a]quinoxaline typically involves the reaction of a quinoxaline derivative with a tetrazole precursor. One common method is the cyclization of 4-(4-methylphenyl)quinoxaline-2,3-diamine with sodium azide under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures to facilitate the formation of the tetrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
4-(4-methylphenyl)tetrazolo[1,5-a]quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tetrazole ring or the quinoxaline core is substituted by different nucleophiles.
Cycloaddition Reactions: It can undergo cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazoloquinoxalines.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides, aryl halides, and various nucleophiles like amines or thiols.
Cycloaddition: Copper catalysts and alkynes are typically used in CuAAC reactions.
Oxidation/Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.
Major Products Formed
Triazoloquinoxalines: Formed through cycloaddition reactions.
Substituted Quinoxalines: Resulting from nucleophilic substitution reactions.
Oxidized/Reduced Derivatives: Depending on the specific oxidation or reduction conditions used.
Scientific Research Applications
4-(4-methylphenyl)tetrazolo[1,5-a]quinoxaline has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer and antimicrobial agent. It exhibits inhibitory effects against various tumor cell lines and bacterial strains.
Organic Synthesis: The compound serves as a precursor for the synthesis of other nitrogen-enriched quinoxaline-based structures, expanding the library of quinoxaline derivatives.
Comparison with Similar Compounds
4-(4-methylphenyl)tetrazolo[1,5-a]quinoxaline can be compared with other similar compounds, such as:
1,2,3-Triazoloquinoxalines: These compounds share a similar core structure but differ in the arrangement of nitrogen atoms in the triazole ring.
Imidazoquinoxalines: These derivatives have an imidazole ring fused to the quinoxaline core, offering different chemical and biological properties.
Pyrazoloquinoxalines: Compounds with a pyrazole ring fused to the quinoxaline core, exhibiting unique reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the tetrazole ring, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
4-(4-methylphenyl)tetrazolo[1,5-a]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5/c1-10-6-8-11(9-7-10)14-15-17-18-19-20(15)13-5-3-2-4-12(13)16-14/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DICLPMMPIVWXCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3N4C2=NN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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